![molecular formula C5H5N5 B14605051 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl- CAS No. 61139-70-6](/img/structure/B14605051.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate hydrazides with orthoformate esters . This reaction produces a mixture of cyclization products, which can be separated and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
科学的研究の応用
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target.
類似化合物との比較
Similar Compounds
Similar compounds to 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
What sets 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine apart is its specific fusion of triazole and triazine rings, which imparts unique chemical and biological properties
特性
CAS番号 |
61139-70-6 |
|---|---|
分子式 |
C5H5N5 |
分子量 |
135.13 g/mol |
IUPAC名 |
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3 |
InChIキー |
HRZSUHCLKYJCGD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NN=CN2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



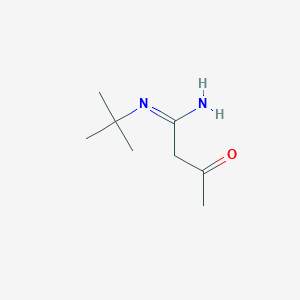

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
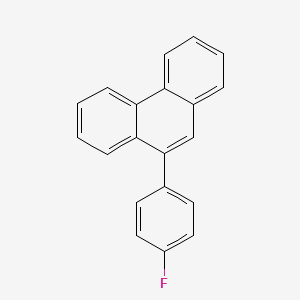
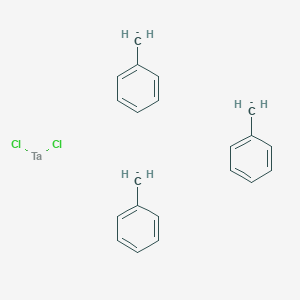
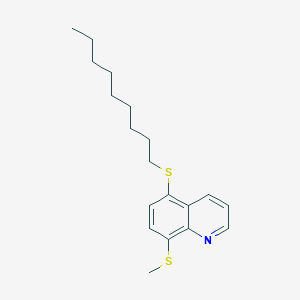
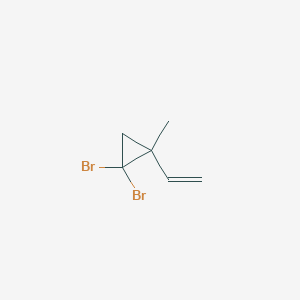

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
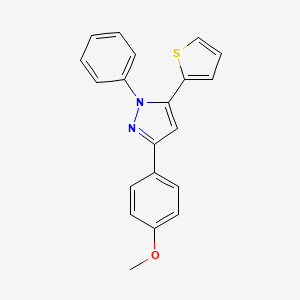
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
